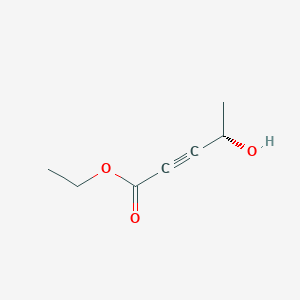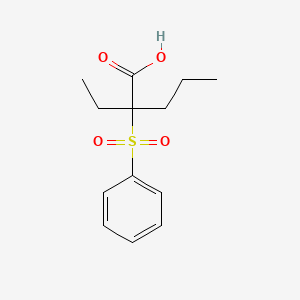![molecular formula C5H6N4O5 B14278408 2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one CAS No. 139614-64-5](/img/structure/B14278408.png)
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-2,4-diazabicyclo[320]heptan-3-one is a chemical compound known for its unique bicyclic structure and nitro functional groups
Analyse Des Réactions Chimiques
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one involves its interaction with molecular targets through its nitro groups and bicyclic structure. The nitro groups can participate in redox reactions, while the bicyclic structure provides stability and specificity in binding to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one can be compared with other nitro-containing bicyclic compounds. Similar compounds include:
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptane: Lacks the ketone functional group.
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-ol: Contains a hydroxyl group instead of a ketone.
The uniqueness of this compound lies in its specific functional groups and bicyclic structure, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
139614-64-5 |
|---|---|
Formule moléculaire |
C5H6N4O5 |
Poids moléculaire |
202.13 g/mol |
Nom IUPAC |
2,4-dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C5H6N4O5/c10-5-6(8(11)12)3-1-2-4(3)7(5)9(13)14/h3-4H,1-2H2 |
Clé InChI |
FZUVATKXOAZZHW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1N(C(=O)N2[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)

![(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane](/img/structure/B14278335.png)

![(4S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,3,4,4a,5,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14278351.png)
![2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol](/img/structure/B14278352.png)


![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
